(S)-Amlodipine Di-p-Toluoyl-D-tartrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

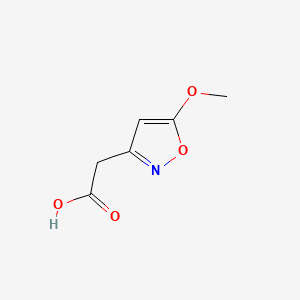

“(S)-Amlodipine Di-p-Toluoyl-D-tartrate” is an impurity of Amlodipine . Amlodipine is a long-acting dihydropyridine L-type calcium channel blocker used to lower blood pressure and prevent chest pain .

Molecular Structure Analysis

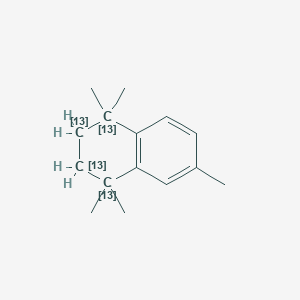

The molecular formula of “(S)-Amlodipine Di-p-Toluoyl-D-tartrate” is C40H43ClN2O13 . The IUPAC name is (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate .Physical And Chemical Properties Analysis

“(S)-Amlodipine Di-p-Toluoyl-D-tartrate” appears as a white solid . It is soluble in methanol .Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

(S)-Amlodipine Di-p-Toluoyl-D-tartrate, as a derivative of Amlodipine, plays a significant role in cardiovascular disease treatment through its pharmacodynamic and pharmacokinetic properties. Amlodipine, a dihydropyridine calcium channel blocker, inhibits calcium influx in vascular smooth muscle cells, leading to vasodilation in peripheral and coronary vascular beds. This mechanism underlies its effectiveness in managing hypertension and angina pectoris. Studies have demonstrated that Amlodipine is comparable or superior to other standard therapeutic agents in managing these conditions, offering a favorable safety profile without the common adverse effects associated with other cardiovascular agents (Murdoch & Heel, 1991).

Anti-Anginal and Antihypertensive Effects

Further research highlights Amlodipine's significant anti-anginal and antihypertensive effects. It improves exercise capacity and reduces symptoms of myocardial ischemia in patients with angina pectoris, demonstrating comparable efficacy to calcium antagonists like diltiazem and beta-blockers such as nadolol. Amlodipine's unique pharmacokinetic profile, characterized by high oral absorption, long elimination half-life, and gradual vasodilatory action, supports its once-daily dosing, enhancing patient compliance and reducing vasodilatory side effects (Taylor, 1991).

Cardiovascular Event Reduction and Blood Pressure Management

Amlodipine's role extends beyond symptom management to include potential benefits in reducing cardiovascular events and improving patient outcomes in hypertension management. Its efficacy and safety have been validated in large randomized controlled trials, positioning it as a first-line antihypertensive agent. Amlodipine's impact on reducing the risk of cardiovascular events, coupled with its ability to manage blood pressure effectively over 24 hours, underscores its clinical utility in a broad patient population, including those with comorbid conditions like diabetes and renal impairment (Fares et al., 2016).

Mechanism of Action

properties

IUPAC Name |

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C20H18O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h5-8,17,23H,4,9-11,22H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t17-;15-,16-/m00/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMFRGMUDAJQAA-CJSNSBGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43ClN2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747028 |

Source

|

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Amlodipine Di-p-Toluoyl-D-tartrate | |

CAS RN |

1215226-53-1 |

Source

|

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)